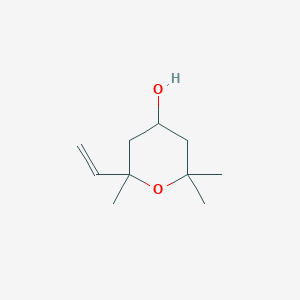

2-Ethenyl-2,6,6-trimethyloxan-4-ol

Description

2-Ethenyl-2,6,6-trimethyloxan-4-ol is an organic compound with the molecular formula C10H18O2 It is characterized by its unique structure, which includes an ethenyl group and a trimethyloxan ring

Properties

CAS No. |

54928-00-6 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

2-ethenyl-2,6,6-trimethyloxan-4-ol |

InChI |

InChI=1S/C10H18O2/c1-5-10(4)7-8(11)6-9(2,3)12-10/h5,8,11H,1,6-7H2,2-4H3 |

InChI Key |

MVQXHVZPFYXDPH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CC(O1)(C)C=C)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyl-2,6,6-trimethyloxan-4-ol typically involves the reaction of suitable precursors under controlled conditions. One common method involves the alkylation of 2,6,6-trimethyloxan-4-ol with an ethenyl halide in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-2,6,6-trimethyloxan-4-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

2-Ethenyl-2,6,6-trimethyloxan-4-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethenyl-2,6,6-trimethyloxan-4-ol involves its interaction with specific molecular targets. The ethenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, influencing various pathways and processes.

Comparison with Similar Compounds

Similar Compounds

- 2-Ethenyl-2,6,6-trimethyloxan-3-ol

- 2-Ethenyl-2,6,6-trimethyloxan-5-ol

Uniqueness

2-Ethenyl-2,6,6-trimethyloxan-4-ol is unique due to its specific structural configuration, which imparts distinct chemical properties

Q & A

Q. What are the recommended methodologies for synthesizing 2-Ethenyl-2,6,6-trimethyloxan-4-ol, and how can reaction conditions be optimized?

Answer: Synthesis of cyclic ethers like this compound often involves acid-catalyzed cyclization of diols or epoxide ring-opening reactions. For example, a Sonogashira coupling protocol (as described in ) can be adapted for introducing the ethenyl group. Optimization includes:

- Catalyst selection : Palladium-based catalysts (e.g., PdCl₂(PPh₃)₂) with co-catalysts like CuI for cross-coupling efficiency .

- Solvent systems : Polar aprotic solvents (e.g., THF, dioxane) to stabilize intermediates.

- Temperature control : Stepwise heating (e.g., 80°C for coupling, room temperature for cyclization) to minimize side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) for isolating the product .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. Compare chemical shifts with similar oxane derivatives (e.g., δH ~1.2–1.5 ppm for methyl groups in branched ethers) .

- X-ray crystallography : Employ SHELX software (SHELXL/SHELXD) for single-crystal refinement to resolve absolute configuration and bond angles .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 170–200 range for C₁₀H₁₈O₂ derivatives) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the formation pathways of this compound under varying catalytic conditions?

Answer:

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps (e.g., proton transfer in cyclization).

- Computational modeling : Density Functional Theory (DFT) calculations to map energy profiles for intermediates, such as oxocarbenium ion formation .

- In-situ monitoring : Use FTIR or Raman spectroscopy to track key functional groups (e.g., C-O stretching at 1100–1250 cm⁻¹) during reaction progression .

Q. What experimental strategies address contradictions in spectroscopic data for this compound (e.g., NMR vs. X-ray results)?

Answer:

- Dynamic effects : Investigate conformational flexibility (e.g., ring puckering in oxane) via variable-temperature NMR to reconcile discrepancies between solution and solid-state structures .

- Crystallographic refinement : Apply SHELXL’s TWIN/BASF commands to resolve twinning or disorder in X-ray data, ensuring accurate bond-length comparisons .

- Cross-validation : Combine multiple techniques (e.g., NOESY for spatial proximity, X-ray for absolute configuration) to resolve stereochemical ambiguities .

Q. How can researchers assess the compound’s stability under different pH and temperature conditions for pharmacological applications?

Answer:

- Accelerated stability testing : Incubate samples at 40°C/75% RH (ICH guidelines) and analyze degradation products via LC-MS.

- pH-rate profiling : Monitor hydrolysis kinetics (e.g., oxane ring-opening) in buffers (pH 1–13) using UV-Vis or HPLC .

- Thermogravimetric analysis (TGA) : Determine decomposition thresholds (e.g., >150°C for thermal stability) .

Methodological Frameworks

Q. What statistical approaches are suitable for optimizing synthetic yield and purity?

Answer:

Q. How can TRIZ contradiction principles guide troubleshooting in synthesis scale-up?

Answer:

- Technical contradictions : Address competing parameters (e.g., "reaction speed vs. purity") using TRIZ matrix solutions like segmentation (e.g., stepwise heating) or prior action (pre-activating catalysts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.